molecular formula C12H16N2O2 B13224771 Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13224771
M. Wt: 220.27 g/mol
InChI Key: KUUBXRHKNNWZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique bicyclic structure, which includes a cyclopropyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with cyclopropyl ketone, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the carboxylate ester can participate in hydrogen bonding with target proteins .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with a similar bicyclic structure but lacking the cyclopropyl and ester groups.

    Cyclopropyl-imidazo[1,2-a]pyridine: Similar structure but without the carboxylate ester.

    Methyl-imidazo[1,2-a]pyridine: Contains the ester group but lacks the cyclopropyl group.

Uniqueness

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of both the cyclopropyl and ester groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile scaffold in drug discovery and material science.

Biological Activity

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C11H15N3O2
  • Molar Mass : 205.26 g/mol
  • CAS Number : 1551235-06-3

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and can affect the pharmacokinetics of other drugs .
  • Receptor Binding : It is hypothesized that this compound binds to certain receptors, modulating cellular signaling pathways that can influence various physiological processes .
  • DNA Interaction : There is evidence indicating that this compound may interact with DNA, potentially affecting gene expression and cellular functions .

Antimicrobial and Antitubercular Activity

Recent studies have highlighted the potential of this compound as an effective agent against Mycobacterium tuberculosis (TB). The compound has shown promising results in vitro against both drug-susceptible and multidrug-resistant strains of TB.

CompoundActivity Against TBReference
This compoundPotent against H37Rv strain
Compound 151.5 - 3-fold more active than isoniazid
Compound 16Excellent activity against MDR and XDR strains

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary findings suggest that it may exhibit cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung)4.22
MCF-7 (Breast)5.33
HCT-116 (Colon)3.46

These results indicate that this compound could be a candidate for further development in cancer therapeutics.

Pharmacokinetic Properties

Pharmacokinetic studies have shown that the compound possesses favorable properties:

  • Plasma Protein Binding : High binding affinity (>99%) indicates a potential for prolonged circulation time in vivo.
  • CYP Inhibition Profile : Moderate inhibition of various cytochrome P450 enzymes suggests possible drug-drug interactions but also indicates a manageable safety profile for concurrent therapies .

Case Studies

Several research efforts have focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Structural Modifications : Researchers have explored modifications at the methyl group position to improve anti-TB activity. For example:
    • Replacing the methyl group at position 6 with a chloro group resulted in a two-fold decrease in activity.
    • Substituting the methyl group at position 2 with a phenyl group led to a complete loss of activity .
  • Synthesis and Evaluation : A series of compounds were synthesized and evaluated for their biological activities. Compounds with cycloalkyl groups showed enhanced activity compared to those with linear alkyl chains .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)11-10(8-5-6-8)13-9-4-2-3-7-14(9)11/h8H,2-7H2,1H3

InChI Key

KUUBXRHKNNWZLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2N1CCCC2)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.